- Ionic liquid based Vilsmeier reagent as an efficient reagent for esterification of alcohols and carboxylic acids, International Journal of Organic Chemistry, 2018, 8(1), 125-134

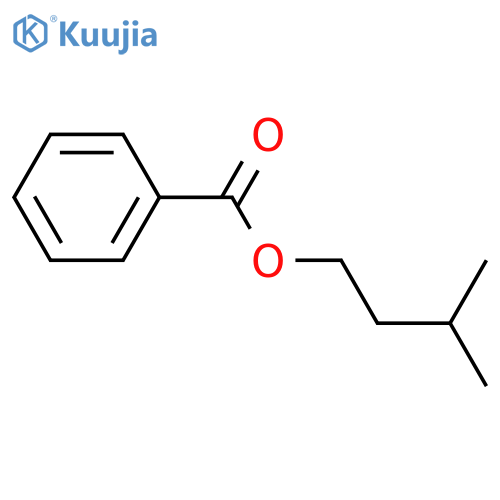

Cas no 94-46-2 (Isopentyl benzoate)

Isopentyl benzoate Propiedades químicas y físicas

Nombre e identificación

-

- Isopentyl benzoate

- Benzoic acid isoamyl ester

- 3-methyl-1-butanol benzoate

- benzoic acid isopentyl ester

- Isoamyl Benzoate

- 3-methylbutyl benzoate

- Isoamyl-benzoate

- 3-methyl-1-butano benzoate

- benzoic acid, isopentyl ester

- Isopentyl alcohol, benzoate

- 1-Butanol, 3-methyl-, benzoate

- 1-(3-Methyl)butyl benzoate

- 3-Methyl-1-butyl benzoate

- Benzoic acid, 1-(3-methyl)butyl ester

- Benzoic acid, 3-methylbutyl ester

- Isoamyl benzoate (natural)

- 1-Butanol, 3-methyl-, 1-benzoate

- FEMA No. 2058

- Isopentyl alcohol, benzoate (6CI,8CI)

- 0AY72CK43K

- benzo

- 1-Butanol, 3-methyl-, benzoate (9CI)

- Isopentyl alcohol, benzoate (6CI, 8CI)

- iso-Amyl benzoate

- iso-Pentyl benzoate

- NSC 9284

-

- MDL: MFCD00026515

- Renchi: 1S/C12H16O2/c1-10(2)8-9-14-12(13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3

- Clave inchi: MLLAPOCBLWUFAP-UHFFFAOYSA-N

- Sonrisas: O=C(C1C=CC=CC=1)OCCC(C)C

- Brn: 1946447

Atributos calculados

- Calidad precisa: 192.11500

- Masa isotópica única: 192.11503

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 14

- Cuenta de enlace giratorio: 5

- Complejidad: 169

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de constructos de variantes mutuas: nothing

- Xlogp3: 3.8

- Carga superficial: 0

- Superficie del Polo topológico: 26.3

Propiedades experimentales

- Color / forma: Colorless to yellowish liquid, with aromas of fruit and Longwu.

- Denso: 0.99 g/mL at 25 °C(lit.)

- Punto de ebullición: 262°C(lit.)

- Punto de inflamación: >230 °F

- índice de refracción: n20/D 1.494(lit.)

- PSA: 26.30000

- Logp: 2.88950

- Disolución: Insoluble in water, miscible with alcohol, ether and other organic solvents. It has great solubility in oil and wax, and can dissolve rosin, glyceryl triacetin ester, coumarin resin, etc. It has little solubility in nitrocellulose, cellulose acetate, shellac, etc. Glycerine alkyd resin is insoluble.

- FEMA: 2058 | ISOAMYL BENZOATE

- Merck: 5113

Isopentyl benzoate Información de Seguridad

Isopentyl benzoate Datos Aduaneros

- Código HS:2916310090

- Datos Aduaneros:

China Customs Code:

2916310090Overview:

2916310090 Other benzoic acids and their salts and esters. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

Regulatory conditions:

A.Customs clearance form for Inbound Goods

B.Customs clearance form for outbound goodsInspection and quarantine category:

R.Sanitary supervision and inspection of imported food

S.Sanitary supervision and inspection of exported food

M.Import commodity inspection

N.Export commodity inspectionSummary:

2916310090 other benzoic acid and its salts and esters.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

Isopentyl benzoate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I859099-100g |

Isoamyl Benzoate |

94-46-2 | ≥98% | 100g |

¥125.00 | 2022-01-10 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W205818-10KG-K |

Isopentyl benzoate |

94-46-2 | ≥98%, FCC, FG | 10KG |

4499.83 | 2021-05-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I12880-5g |

Isopentyl benzoate |

94-46-2 | ≥98% | 5g |

¥112.0 | 2023-09-07 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I157720-500G |

Isopentyl benzoate |

94-46-2 | >98.0%(GC) | 500g |

¥475.90 | 2023-09-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B0071-25g |

Isopentyl benzoate |

94-46-2 | 98.0%(GC) | 25g |

¥210.0 | 2022-06-10 | |

| abcr | AB137181-25 g |

Benzoic acid isoamyl ester, 98%; . |

94-46-2 | 98% | 25g |

€43.60 | 2023-05-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1224867-1kg |

Isoamyl Benzoate |

94-46-2 | 98% | 1kg |

¥1092.00 | 2024-04-24 | |

| eNovation Chemicals LLC | D279558-100ml |

Isopentyl benzoate |

94-46-2 | 97% | 100ml |

$200 | 2023-09-03 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I859099-500g |

Isoamyl Benzoate |

94-46-2 | ≥98% | 500g |

¥508.00 | 2022-01-10 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I157720-25G |

Isopentyl benzoate |

94-46-2 | >98.0%(GC) | 25g |

¥35.90 | 2023-09-02 |

Isopentyl benzoate Métodos de producción

Métodos de producción 1

1.2 Solvents: Dichloromethane ; 25 °C; 15 min, 25 °C

Métodos de producción 2

- Bis(pentafluorophenyl) disulfide as a hydrogen abstractor and an electron acceptor from the resulting radical intermediate, Tetrahedron Letters, 2004, 45(1), 17-19

Métodos de producción 3

1.2 30 min, -78 °C; 4 h, -78 °C → 0 °C

- Enolate-Based Regioselective Anti-Beckmann C-C Bond Cleavage of Ketones, Journal of Organic Chemistry, 2021, 86(17), 11608-11632

Métodos de producción 4

- Solvent-free synthesis of benzoic esters and benzyl esters in novel Bronsted acidic ionic liquids under microwave irradiation, Catalysis Communications, 2008, 9(13), 2264-2268

Métodos de producción 5

- Hydrogenation of Alkenes via Cooperative Hydrogen Atom Transfer, Journal of the American Chemical Society, 2020, 142(45), 19316-19326

Métodos de producción 6

Métodos de producción 7

- Radical-chain redox rearrangement of cyclic benzylidene acetals to benzoate esters in the presence of thiols, Tetrahedron Letters, 2001, 42(1), 137-140

Métodos de producción 8

Métodos de producción 9

- Polymer-supported ytterbium perfluorooctanesulfonate [Yb(OPf)3]: A recyclable catalyst for organic reactions, Journal of Fluorine Chemistry, 2008, 129(6), 524-528

Métodos de producción 10

1.2 1.2 h, 25 °C

- Ionic Liquid Based Vilsmeier Reagent as a Substitute for Mitsunobu Reagent: Direct Conversion of Alcohols into Different Compounds under Ionic Liquid Conditions, International Journal of Chemistry (Toronto, 2013, 5(3), 57-69

Métodos de producción 11

- Hydrogenation reduction method of tertiary alkyl alcohol in presence of zinc powder/magnesium chloride, China, , ,

Métodos de producción 12

Métodos de producción 13

- N-Benzoyl-4-dimethylaminopyridinium Chloride: A Lewis Base Adduct for Efficient Poly and Monobenzoylation, ChemistrySelect, 2022, 7(41),

Métodos de producción 14

Métodos de producción 15

Métodos de producción 16

- Esterification of fluorous biphasic system catalyzed by rare earth(III) perfluorooctanesulfonates, Youji Huaxue, 2005, 25(11), 1434-1436

Métodos de producción 17

Métodos de producción 18

Métodos de producción 19

1.2 Reagents: Water

- Benzoates as photosensitization catalysts and auxiliaries in efficient, practical, light-powered direct C(sp3)-H fluorinations, Chemical Science, 2022, 13(47), 14041-14051

Métodos de producción 20

Isopentyl benzoate Raw materials

- 1,3-Dioxane,4,4-dimethyl-2-phenyl-(9CI)

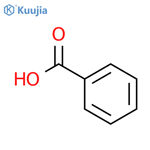

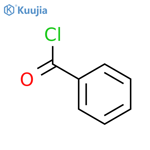

- Benzoic acid

- 2-Phenylacetophenone

- 1,3-Butanediol, 3-methyl-, 1-benzoate

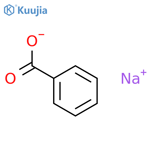

- Sodium benzoate

- Benzoyl chloride

- Prenyl benzoate

- Pyridinium, 1-benzoyl-4-(dimethylamino)-, chloride

Isopentyl benzoate Preparation Products

Isopentyl benzoate Literatura relevante

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

-

Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194

Clasificación relacionada

- Disolventes y químicos orgánicos Compuestos Orgánicos bencenos benceno y derivados sustituidos ésteres de ácido benzóico

- Disolventes y químicos orgánicos Compuestos Orgánicos bencenos benceno y derivados sustituidos Ácidos benzóicos y derivados ésteres de ácido benzóico

- Disolventes y químicos orgánicos Compuestos Orgánicos Ácidos/Ésteres

94-46-2 (Isopentyl benzoate) Productos relacionados

- 3126-90-7(Dibutyl isophthalate)

- 26761-40-0(Diisodecyl Phthalate (mixture of branched chain isomers))

- 6422-86-2(Dioctyl Terepthalate)

- 1962-75-0(1,4-dibutyl benzene-1,4-dicarboxylate)

- 136-60-7(Butyl benzoate)

- 68515-49-1(1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich)

- 94-50-8(Octyl benzoate)

- 137-89-3(Bis(2-ethylhexyl) Benzene-1,3-dicarboxylate)

- 27554-26-3(Diisooctyl phthalate)

- 6789-88-4(Hexyl benzoate)